molecular formula C20H27N5O5S B1671593 Glisoxepide CAS No. 25046-79-1

Glisoxepide

Cat. No. B1671593
CAS RN: 25046-79-1
M. Wt: 449.5 g/mol
InChI Key: ZKUDBRCEOBOWLF-UHFFFAOYSA-N
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Description

Glisoxepide is a sulfonylurea agent. It stimulates beta cells of the islet of Langerhans in the pancreas to release insulin. It also enhances peripheral insulin sensitivity .


Synthesis Analysis

A range of 48 anti-diabetic compounds was screened against aldose reductase binding pocket 3 protein target through in silico molecular docking . The molecular geometries of three shortlisted drugs (metformin, phenformin, sitagliptin) and their hyaluronic acid conjugates were also explored through density functional theory studies .


Molecular Structure Analysis

Glisoxepide is a small molecule with the chemical formula C20H27N5O5S . Its molecular weight is 449.524 and its exact mass is 449.17 .


Physical And Chemical Properties Analysis

Glisoxepide is practically insoluble in water and petroleum benzene, almost insoluble in methanol, ethanol, ethylacetate, and sparingly soluble in acetone .

Scientific Research Applications

Glisoxepide in Diabetes Management

Glisoxepide, an oral antidiabetic agent, has been examined for its effectiveness in managing maturity-onset diabetes. In a multi-center clinical trial involving 4337 patients, approximately 66% of whom had been previously treated with oral antidiabetics, glisoxepide was found to be an effective therapeutic agent. Approximately 54.7% of the 3572 patients treated with glisoxepide for at least three months achieved "good" stabilization according to strict criteria, while 73.4% achieved at least "satisfactory" stabilization. The study indicated that glisoxepide can effectively stabilize blood glucose levels in maturity-onset diabetics (Blumenbach, Kiesselbach, & Lehnert, 1976).

Glisoxepide and COVID-19 Treatment

Innovative research has identified glisoxepide as a potential inhibitor of SARS-CoV-2 endoribonuclease (EndoU), suggesting its utility in COVID-19 treatment. In silico studies revealed that glisoxepide binds effectively to the viral enzyme, inhibiting its activity. The research suggests that glisoxepide could be repurposed as a treatment option for COVID-19, though clinical efficacy and dosage formulation studies are needed (Chandra, Gurjar, Qamar, & Singh, 2020).

Glisoxepide's Impact on Insulin Secretion

Glisoxepide has been studied for its effects on insulin secretion. In a study involving insulinotrophic drugs, glisoxepide demonstrated a significant increase in the rate of sugar absorption in the intestines, suggesting its role in modulating insulin levels in the body. This action of glisoxepide can be crucial for its therapeutic use in diabetes management (Botros, Selim, Ghoneim, Ghareeb, & Wahba, 1974).

Extra-Pancreatic Effects of Glisoxepide

Glisoxepide has been observed to exert extra-pancreatic effects, such as the inhibition of hepatic gluconeogenesis. This action indicates that glisoxepide not only stimulates insulin release but also has a regulatory effect on glucose production in the liver, highlighting its multifaceted role in glucose metabolism (Söling & Seck, 1975)

Safety And Hazards

Glisoxepide may increase the anticoagulant activities of Fluindione . The risk or severity of hyperglycemia can be increased when Flumethasone is combined with Glisoxepide .

properties

IUPAC Name

N-[2-[4-(azepan-1-ylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUDBRCEOBOWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023097
Record name Glisoxepide
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Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glisoxepide
Source Human Metabolome Database (HMDB)
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Solubility

1.03e-01 g/L
Record name Glisoxepide
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Mechanism of Action

Glisoxepide is a hypoglycemic sulphonylurea agent. The sulphonylureas are a family of drugs based on a common sulphonylurea core. These drugs act via augmentation of secretion of insulin from pancreatic beta-cells. Sulphonylureas may also cause a reduction in serum glucagon and potentiate the action of insulin at the extrapancreatic tissues. Glisoxepide functions as a non-selective K(ATP) channel blocker. It is thought to stimulate insulin secretion by closing the ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells. This inhibits a tonic, hyperpolarizing efflux of potassium, thus causing the electric potential over the membrane to become more positive. This depolarization opens voltage-gated Ca2+ channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin.
Record name Glisoxepide
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Product Name

Glisoxepide

CAS RN

25046-79-1
Record name Glisoxepide
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Record name Glisoxepide
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Record name GLISOXEPIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7SC0I332I
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Record name Glisoxepide
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Melting Point

189 °C
Record name Glisoxepide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01289
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Record name Glisoxepide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
466
Citations
HD Söling, A Seck - FEBS letters, 1975 - core.ac.uk
… We present now data which show that glisoxepide, a new blood glucose lowering … In isolated rat liver mitochondria glisoxepide inhibits specifically the L-aspartate/L-glutamate …
Number of citations: 16 core.ac.uk
A Chandra, V Gurjar, I Qamar… - Journal of Biomolecular …, 2021 - Taylor & Francis
… Glisoxepide and Idarubicin, respectively. Comparative structural analysis showed the stronger binding of EndoU to Glisoxepide … are of 361.8Å 2 by Glisoxepide which is almost double of …
Number of citations: 63 www.tandfonline.com
K Irsigler, E Ogris, T Steinhardt, J Brändle… - Wiener Klinische …, 1979 - europepmc.org
The purpose of the study was to investigate whether the potency of effect on the beta cell differs with type of sulfonylurea (SU) and with degree of severity of diabetes. 12 maturity onset …
Number of citations: 4 europepmc.org
L Blumenbach, N Kiesselbach, J Lehnert - Arzneimittel-forschung, 1976 - europepmc.org
The oral antidiabetic agent 1-(hexahydro-1-H-azepin-1-yl)-3-(p-[2-(5-methyl-isoxazol-3-carboxamido)-ethyl]-phenylsulfonyl)-urea (glisoxepide, BS 4231, Pro-Diaban¿) was studied in a …
Number of citations: 1 europepmc.org
D Fückel, E Petzinger - European journal of pharmacology, 1992 - Elsevier
… Glisoxepide inhibited taurocholate uptake only in absence of sodium ions. Under sodium-free conditions glisoxepide also … Glisoxepide uptake was further inhibited by blockers of the …
Number of citations: 11 www.sciencedirect.com
E Petzinger, D Fückel - European journal of pharmacology, 1992 - Elsevier
… When the concentration of glisoxepide or glil of labeled glisoxepide was 2.7 GBq/mMol; the … (C) Time course of the uptake of 62 nM [3H]glisoxepide/2.22 /zM glisoxepide and , [3H]…
Number of citations: 26 www.sciencedirect.com
B Nieuweboer, D Gabriel, K Lübke - Arzneimittel-forschung, 1976 - europepmc.org
… carboxylic acid analogue of glisoxepide coupled to bovine serum … With some glisoxepide analogues the specificity of the antisera … is used for separation of free and bound glisoxepide. …
Number of citations: 1 europepmc.org
E Haupt, W Köberich, J Beyer, K Schöffling - Diabetologia, 1971 - pubmed.ncbi.nlm.nih.gov
Pharmacodynamic aspects of tolbutamide, glibenclamide, glibornuride, and glisoxepide. II. Repeated administration in combination with glucose Pharmacodynamic aspects of …
Number of citations: 37 pubmed.ncbi.nlm.nih.gov
J FABIAN - Acarbose for the Treatment of Diabetes Mellitus - Springer
… acarbose compared to that with glisoxepide was studied in a … The median daily glisoxepide dose was 1 tablet (1st week) … Under glisoxepide therapy mean fasting levels were reduced …
Number of citations: 0 link.springer.com
N Ibrahim, A Gouda, H El-Sherief - 2023 - pesquisa.bvsalud.org
… According to an in silicoADME study, glisoxepide follows Lipinski's rule… glisoxepide had good dynamics and stability within the active sites of selected targets. The promise of glisoxepide …
Number of citations: 2 pesquisa.bvsalud.org

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